molecular formula C7H5BrClNO2 B023686 2-Amino-4-bromo-5-chlorobenzoic acid CAS No. 150812-32-1

2-Amino-4-bromo-5-chlorobenzoic acid

Cat. No.: B023686
CAS No.: 150812-32-1
M. Wt: 250.48 g/mol
InChI Key: QLUCPCIKLHKGRW-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-bromo-5-chlorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of benzoic acid derivatives. For instance, 2-chlorobenzoic acid can be used as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Sulfuric Acid: Often used as a catalyst in various reactions.

    Palladium Catalysts: Employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

2-Amino-4-bromo-5-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-5-chlorobenzoic acid

Comparison: 2-Amino-4-bromo-5-chlorobenzoic acid is unique due to the presence of both bromo and chloro substituents, which can significantly influence its reactivity and interactions compared to compounds with only one halogen substituent. This dual substitution can enhance its utility in various synthetic and research applications .

Properties

IUPAC Name

2-amino-4-bromo-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUCPCIKLHKGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571268
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150812-32-1
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150812-32-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-chloroanthranilic acid
Source European Chemicals Agency (ECHA)
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Record name 4-BROMO-5-CHLOROANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QBQ8GHL3R
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Synthesis routes and methods

Procedure details

2.8 g (0.0196 mol) of copper(I) oxide are suspended in 120 ml (corresponding to 1.6 mol of NH3) of 25% aqueous ammonia solution under nitrogen. To this is added dropwise, at 25° C. with stirring and over the course of 40 minutes, a suspension of 63.2 g (0.2 mol) of 5-chloro-2,4-dibromobenzoic acid, 160 ml (corresponding to 2.14 mol of NH3) of 25% strength aqueous ammonia solution and 180 ml of ethyl acetate, with the exclusion of oxygen. The temperature rises to about 35° C. during the addition. Stirring is continued for 21/4 hours at30° C. Finally, 11.6 g (0.04 mol) of ethylenediaminetetraacetic acidis added to the mixture and the pH is adjusted to 3.1 by acidifying with hydrochloric acid. The ethyl acetate is distilled off at 90° C., the suspension is stirred at room temperature, and the anthranilic acid isfiltered off under suction and washed. 48.2 g of 4-bromo-5-chloroanthranilic acid is obtained as a pale-brown powder, corresponding to 96.2% of theory relative to 5-chloro-2,4-dibromobenzoic acid.
Quantity
120 mL
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reactant
Reaction Step One
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63.2 g
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reactant
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Quantity
2.14 mol
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0 (± 1) mol
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180 mL
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solvent
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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2.8 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Amino-4-bromo-5-chlorobenzoic acid in the synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone?

A1: this compound (V) serves as a crucial intermediate in the synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone. [] It is synthesized from 6-bromo-5-chloroisatin (IV) through oxidation with aqueous hydrogen peroxide. Subsequently, V is reacted with phosphorous oxychloride and formamide to yield the final product, 7-Bromo-6-chloro-4(3H)-quinazolinone. []

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